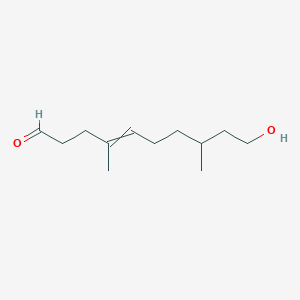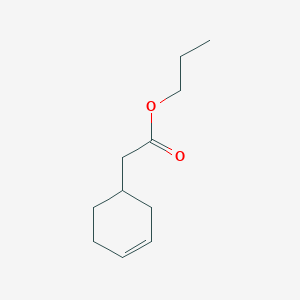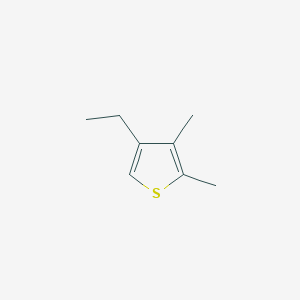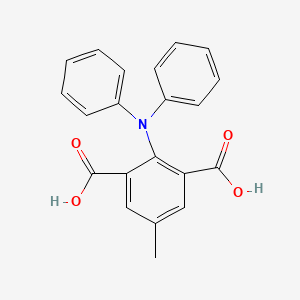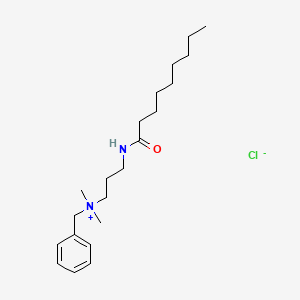
3-Pelargonamidopropyldimethylbenzylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pelargonamidopropyldimethylbenzylammonium chloride: is a quaternary ammonium compound known for its surfactant properties. It is used in various applications, including as a disinfectant, antiseptic, and in personal care products. The compound’s structure consists of a benzyl group attached to a dimethylammonium moiety, with a pelargonamide group linked via a propyl chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pelargonamidopropyldimethylbenzylammonium chloride typically involves the quaternization of dimethylbenzylamine with 3-chloropropylpelargonamide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is typically isolated through filtration and drying processes.
化学反应分析
Types of Reactions: 3-Pelargonamidopropyldimethylbenzylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of benzyl ethers or benzyl esters.
科学研究应用
Chemistry: 3-Pelargonamidopropyldimethylbenzylammonium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: The compound is employed in cell culture studies as a disinfectant to maintain sterile conditions. It is also used in the formulation of antimicrobial agents.
Medicine: In the medical field, this compound is used in antiseptic solutions and wound care products due to its antimicrobial properties.
Industry: The compound is utilized in the formulation of personal care products such as shampoos and conditioners, where it acts as a surfactant and preservative.
作用机制
The antimicrobial action of 3-Pelargonamidopropyldimethylbenzylammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.
相似化合物的比较
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant used in various applications, including as an antiseptic and in personal care products.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness: 3-Pelargonamidopropyldimethylbenzylammonium chloride is unique due to its specific structural features, which confer enhanced antimicrobial activity and surfactant properties. Its pelargonamide group provides additional hydrophobic interactions, making it more effective in disrupting microbial membranes compared to other quaternary ammonium compounds.
属性
CAS 编号 |
69205-13-6 |
|---|---|
分子式 |
C21H37ClN2O |
分子量 |
369.0 g/mol |
IUPAC 名称 |
benzyl-dimethyl-[3-(nonanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C21H36N2O.ClH/c1-4-5-6-7-8-12-16-21(24)22-17-13-18-23(2,3)19-20-14-10-9-11-15-20;/h9-11,14-15H,4-8,12-13,16-19H2,1-3H3;1H |
InChI 键 |
TVVZLALIXIVZOM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


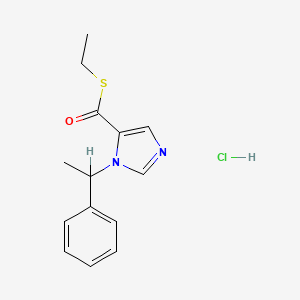
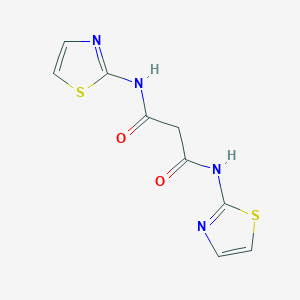


![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
![Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate](/img/structure/B14472198.png)
